molecular formula C32H24N2O2 B5138582 N,N'-di(biphenyl-2-yl)benzene-1,4-dicarboxamide CAS No. 349404-54-2

N,N'-di(biphenyl-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B5138582
CAS No.: 349404-54-2
M. Wt: 468.5 g/mol
InChI Key: KYKPPSUGZNEIHK-UHFFFAOYSA-N
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Description

N,N’-di(biphenyl-2-yl)benzene-1,4-dicarboxamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two biphenyl groups attached to a benzene-1,4-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(biphenyl-2-yl)benzene-1,4-dicarboxamide typically involves the reaction of biphenyl-2-amine with benzene-1,4-dicarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N,N’-di(biphenyl-2-yl)benzene-1,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-di(biphenyl-2-yl)benzene-1,4-dicarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-di(biphenyl-2-yl)benzene-1,4-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of N,N’-di(biphenyl-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-di(biphenyl-2-yl)benzene-1,4-dicarboxamide is unique due to its specific structural arrangement, which imparts distinct physicochemical properties. The presence of biphenyl groups enhances its stability and potential for π-π interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

1-N,4-N-bis(2-phenylphenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O2/c35-31(33-29-17-9-7-15-27(29)23-11-3-1-4-12-23)25-19-21-26(22-20-25)32(36)34-30-18-10-8-16-28(30)24-13-5-2-6-14-24/h1-22H,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKPPSUGZNEIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200845
Record name N1,N4-Bis([1,1′-biphenyl]-2-yl)-1,4-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349404-54-2
Record name N1,N4-Bis([1,1′-biphenyl]-2-yl)-1,4-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349404-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N4-Bis([1,1′-biphenyl]-2-yl)-1,4-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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